molecular formula C11H11N5O2 B14004662 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one CAS No. 91347-56-7

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

Cat. No.: B14004662
CAS No.: 91347-56-7
M. Wt: 245.24 g/mol
InChI Key: FTBNJWZVDJCZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one is a chemical compound for research use only (RUO). It is strictly for laboratory and research applications and is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to the class of 5-nitroso-pyrimidine derivatives . Structurally similar 2,4-disubstituted pyrimidine scaffolds are of significant interest in medicinal chemistry for their potential as inhibitors of biologically relevant enzymes . For instance, certain 2-amino-5-nitroso-pyrimidine analogs have been investigated in the development of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative disease research . The nitroso group and specific substitution patterns at the 2 and 4 positions of the pyrimidine ring are often critical for binding affinity and selectivity against enzyme isoforms . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or for exploring structure-activity relationships in drug discovery programs.

Properties

CAS No.

91347-56-7

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O2/c1-6-4-2-3-5-7(6)13-9-8(16-18)10(17)15-11(12)14-9/h2-5H,1H3,(H4,12,13,14,15,17)

InChI Key

FTBNJWZVDJCZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)NC(=N2)N)N=O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Amino Substitution

A common approach to pyrimidinone derivatives starts with cyclization of appropriate precursors such as cyanoacetate and urea derivatives, which form the pyrimidine ring. For example, the preparation of 4-amino-2,6-dimethoxypyrimidine, a related pyrimidine derivative, involves:

  • Cyclization of cyanoacetate and urea in the presence of sodium methoxide or metallic sodium in methanol or ethanol solvent.
  • Refluxing the mixture to promote ring closure.
  • Subsequent methylation to introduce methoxy groups at positions 2 and 6.

This method is notable for its simplicity and green chemistry advantages, avoiding harsh reagents like phosphorus oxychloride and minimizing waste.

Although this exact method is for 4-amino-2,6-dimethoxypyrimidine, the initial cyclization and amino substitution steps provide a foundation for synthesizing related pyrimidinones such as 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one.

Introduction of the 2-Methylanilino Group at Position 4

The substitution of the amino group at position 4 with a 2-methylanilino moiety generally involves nucleophilic aromatic substitution or amination reactions on a suitably activated pyrimidinone intermediate. This can be achieved by:

  • Reacting 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivatives with 2-methylaniline under controlled conditions.
  • Employing solvents such as DMF or DMSO and bases like triethylamine to facilitate substitution.
  • Heating to moderate temperatures (e.g., 80–120 °C) to promote amination.

This step requires optimization to ensure selective substitution at position 4 without affecting other reactive sites on the pyrimidine ring.

Nitrosation at Position 5

The nitroso group at position 5 is introduced by selective nitrosation of the amino or hydroxy group on the pyrimidine ring. Typical nitrosation methods include:

  • Treating the amino-substituted pyrimidinone with nitrosating agents such as sodium nitrite (NaNO2) in acidic medium (e.g., HCl).
  • Controlling temperature (0–5 °C) to prevent overreaction or decomposition.
  • Monitoring reaction progress by TLC or HPLC to achieve selective nitroso substitution.

Nitrosation is a sensitive step requiring careful pH and temperature control to obtain the desired 5-nitroso derivative.

Representative Preparation Route (Hypothetical)

Step Reactants/Conditions Product/Intermediate Notes
1 Cyanoacetate + Urea + NaOMe in MeOH, reflux 3-4 h 4-Amino-2,6-dihydroxypyrimidine Pyrimidine ring formation via cyclization
2 4-Amino-2,6-dihydroxypyrimidine + 2-methylaniline + base, heat 2-Amino-4-(2-methylanilino)-6-hydroxypyrimidine Amination at position 4
3 Above intermediate + NaNO2 + HCl, 0–5 °C 2-Amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one Selective nitrosation at position 5

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals for amino protons (~δ 6–10 ppm), aromatic protons of the 2-methylanilino group, and nitroso group influence on chemical shifts.
  • Mass Spectrometry : Molecular ion peak consistent with molecular formula C12H12N5O2.
  • IR Spectroscopy : Absorption bands for nitroso group (~1500–1600 cm⁻¹), amino groups (~3300–3500 cm⁻¹), and pyrimidinone carbonyl (~1650 cm⁻¹).
  • Elemental Analysis : Consistent with calculated C, H, N, O percentages.

Research Discoveries and Notes

  • The nitroso substitution on pyrimidine rings is known to influence biological activity, including antiviral and anticancer properties.
  • The presence of the 2-methylanilino substituent at position 4 can modulate solubility and binding affinity in biological systems.
  • Preparation methods avoiding harsh reagents and employing green chemistry principles have been developed for related pyrimidine derivatives.
  • Patent literature reveals methods for preparing nitroso-substituted pyrimidines and their intermediates with improved yields and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Pyrimidine ring formation Cyanoacetate, Urea, NaOMe Reflux in MeOH, 3-4 h 4-Amino-2,6-dihydroxypyrimidine
Amination at position 4 2-Methylaniline, base (e.g., Et3N) Heat (80–120 °C), solvent DMF/DMSO 2-Amino-4-(2-methylanilino)-6-hydroxypyrimidine Inferred from related amination methods
Nitrosation at position 5 NaNO2, HCl, 0–5 °C Acidic nitrosation 2-Amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one Inferred from nitrosation chemistry

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one can undergo several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one.

    Reduction: Formation of 2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitroso group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 5-nitroso-pyrimidinones, which vary in substituents at positions 2, 4, and 4. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications CAS/References
2-Amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one 2-amino, 4-(2-methylanilino), 5-nitroso C₁₁H₁₁N₅O₂ 257.24 g/mol Potential hydrogen-bonding motifs due to amino and nitroso groups; limited reported data. Not explicitly provided
6-Amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-4-one 6-amino, 2-(dimethylamino), 5-nitroso C₆H₉N₅O₂ 183.17 g/mol Smaller substituents (dimethylamino vs. 2-methylanilino); likely higher solubility in polar solvents. MFCD00059767
6-Amino-5-nitroso-3-methyluracil 6-amino, 3-methyl, 5-nitroso, 2-thioxo C₅H₆N₄O₂S 186.19 g/mol Thioxo group enhances tautomerism; used as a precursor in heterocyclic synthesis. 61033-04-3
4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso 6-amino, 2-methyl, 5-nitroso C₅H₆N₄O₂ 154.13 g/mol Simpler structure; lacks aromatic amine substituent; studied for crystallography and H-bonding. 2209-72-5
2-Azido-6-methylpyrimidin-4-one 2-azido, 6-methyl C₅H₅N₅O 153.12 g/mol Azido group enables click chemistry; synthesized via hydrazine intermediates. Not explicitly provided

Key Comparisons

Substituent Effects on Reactivity: The 2-methylanilino group in the target compound introduces steric hindrance and aromatic π-π interactions, which are absent in simpler analogues like 6-amino-2-methyl-5-nitroso-pyrimidinone . This may reduce solubility in aqueous media compared to dimethylamino-substituted derivatives . Nitroso vs. Azido Groups: Nitroso groups (as in the target compound) participate in redox reactions and tautomerism, whereas azido groups (e.g., in ) are more reactive in cycloaddition reactions.

Hydrogen-Bonding Patterns: The amino and nitroso groups in the target compound likely form robust hydrogen-bonding networks, as observed in related pyrimidinones . In contrast, thioxo-containing derivatives (e.g., ) exhibit different tautomeric forms, altering their H-bonding capabilities.

Thermal Stability :

  • Melting points for related compounds range widely: 240–242°C for 2-azido-6-methylpyrimidin-4-one vs. lower values for less substituted analogues. The target compound’s stability remains uncharacterized but is expected to be moderate due to nitroso group lability.

Biological Activity

The compound 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one (CAS No. 135408670) is a nitroso derivative of pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₁N₅O₂
Molecular Weight245.237 g/mol
Density1.51 g/cm³
Boiling Point385.2 °C at 760 mmHg
LogP2.456

Structural Characteristics

The structure of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one features a pyrimidine ring substituted with amino and nitroso groups, which are critical for its biological activity. The presence of the methylanilino group enhances its lipophilicity, potentially affecting its pharmacokinetics.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, suggesting that the nitroso group may play a crucial role in enhancing cytotoxicity against tumor cells. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values indicating moderate to high potency .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of nitroso compounds. The inhibition of nitric oxide (NO) production in macrophages has been observed, which is pivotal in mediating inflammatory responses. The compound's ability to modulate cytokine production further supports its therapeutic potential in inflammatory diseases .

Antimicrobial Properties

The biological activity of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one extends to antimicrobial effects. Studies have shown that similar pyrimidine derivatives exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives revealed that the introduction of nitroso groups significantly enhanced antitumor activity compared to their non-nitrosated counterparts. The compound was tested against several cancer cell lines, showing promising results with an IC50 value lower than many existing chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could be a candidate for treating inflammatory diseases.

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